molecular formula C16H11BrClN3OS B2993394 5-bromo-2-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391863-25-5

5-bromo-2-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2993394
CAS No.: 391863-25-5
M. Wt: 408.7
InChI Key: WTEQYKSLVNHDKW-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound. It is a derivative of benzamide, which is an amide derivative of benzoic acid . The compound has a molecular formula of C15H13BrClNO and a molecular weight of 338.63 .


Synthesis Analysis

The synthesis of such compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters using a radical approach has been reported, which could potentially be applied in the synthesis of this compound . Additionally, reactions at the benzylic position, such as free radical bromination and nucleophilic substitution, could also be involved in the synthesis .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. The InChI code provides a standard way to encode the molecular structure using a textual string . The 3D structure of the compound can be viewed using specific software .


Chemical Reactions Analysis

The chemical reactions involving this compound could include those at the benzylic position, such as free radical bromination and nucleophilic substitution . The compound could also undergo protodeboronation, a reaction involving the removal of a boron moiety .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 439.5±45.0 °C and a predicted density of 1.441±0.06 g/cm3 at 20 °C and 760 Torr . Its pKa is predicted to be 13.20±0.46 .

Scientific Research Applications

  • Anticancer Potential : A study by Tiwari et al. (2017) explored the synthesis of novel compounds containing thiadiazole and benzamide, which are associated with important biological properties. The compounds demonstrated promising in vitro anticancer activity against human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer.

  • Photodynamic Therapy Applications : Research by Pişkin et al. (2020) investigated new zinc phthalocyanine derivatives with substituted benzamides for photodynamic therapy. These compounds showed potential for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties.

  • Design and Synthesis of Novel Derivatives : In a study by Gomha et al. (2017), novel pharmacophores containing thiazole and thiadiazole moieties were synthesized. These compounds were evaluated as potent anticancer agents, highlighting the role of thiazole derivatives in cancer treatment.

  • Synthesis of Related Compounds for Plant Growth Regulation : The synthesis of 2-(5-phenylthiazol-4-yl)benzoic acid derivatives was described by Teitei (1980) for potential use as plant growth regulators. This indicates a potential agricultural application of related compounds.

  • Preparation of 1,2,4-Thiadiazoles : A study by Takikawa et al. (1985) reported the preparation of 3,5-disubstituted 1,2,4-thiadiazoles, which are important for various pharmacological applications.

Properties

IUPAC Name

5-bromo-2-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClN3OS/c1-9-3-2-4-10(7-9)15-20-21-16(23-15)19-14(22)12-8-11(17)5-6-13(12)18/h2-8H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEQYKSLVNHDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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